The synthesis of new isothiazolecarbonitrile derivatives has led to the discovery of compounds with a broad antiviral spectrum. For example, the derivative coded IS-50 has shown good activity against a panel of HRV serotypes and enteroviruses1. The antiviral activity of these compounds extends to other viruses, such as Coxsackie B1 and measles, although no activity was detected against herpes simplex virus type 1 (HSV-1)1. The ability to target multiple viruses makes these compounds promising candidates for the development of broad-spectrum antiviral drugs.
In the realm of oncology, a novel series of compounds, including 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles, have been synthesized and evaluated for their anticancer potential. Some of these compounds have exhibited prominent cytotoxicity against human breast carcinoma MCF-7 cell lines5. The molecular docking studies suggest that these compounds could bind with high affinity to EGFR tyrosine kinase, which is a known target in cancer therapy, providing insights into their mechanism of action5.
The same series of compounds that showed anticancer activity also exhibited significant anti-inflammatory activities5. This dual functionality could potentially expand the therapeutic applications of these molecules, making them valuable in the treatment of diseases where inflammation plays a key role.
The research on isothiazolecarbonitriles is not limited to biological activities; it also encompasses their synthesis and potential as building blocks for drug candidates. Novel synthetic routes have been developed for functionalized 1H-1,2,3-triazole-4-carbonitriles, which serve as precursors for the preparation of 2-triazol-4-yl-thieno[2,3-d]pyrimidines, a promising class of compounds for anticancer drug discovery8. Additionally, the synthesis of 5,7-dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles and related derivatives has been explored, further expanding the chemical space of isothiazolecarbonitriles6.
The antiviral activity of 3-methylthio-5-aryl-4-isothiazolecarbonitriles has been demonstrated against a range of viruses, including human rhinovirus (HRV) serotypes and enteroviruses such as poliovirus. Studies have shown that these compounds may inhibit early processes of viral replication, such as uncoating, which is a critical step for the virus to release its genetic material into the host cell2. For instance, the compound 3-methylthio-5-phenyl-4-isothiazolecarbonitrile (IS-2) has been found to influence poliovirus uncoating, thereby impeding the viral replication cycle2. Additionally, derivatives with bulky substituents have been found to prevent the thermal inactivation of HRV, suggesting a conformational shift in the viral capsid that decreases affinity for the cellular receptor, resulting in an inhibition of viral attachment3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: